1-苄基-3-(3-甲氧基苯基)哌啶

描述

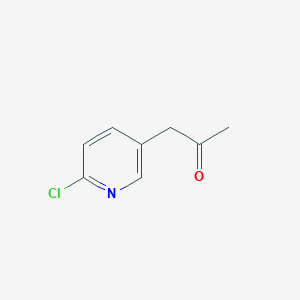

1-Benzyl-3-(3-methoxyphenyl)piperidine, commonly referred to as BZP , is a chemical compound belonging to the class of piperazines . It has gained attention due to its psychoactive properties and has been used recreationally as a stimulant. BZP is structurally related to amphetamines and shares some pharmacological effects with them .

Synthesis Analysis

The synthesis of BZP involves the reaction of piperidine (a six-membered heterocyclic compound) with benzyl chloride and 3-methoxybenzaldehyde . The benzyl group and the methoxyphenyl group are attached to the piperidine ring, resulting in the formation of BZP. The synthesis can be achieved through various methods, including reductive amination or condensation reactions .

Molecular Structure Analysis

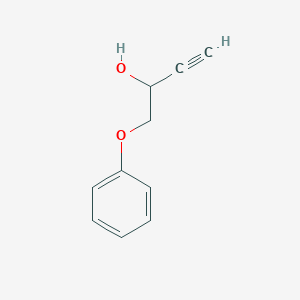

The molecular formula of BZP is C₁₉H₂₃NO . Its structure consists of a piperidine ring with a benzyl group (C₆H₅CH₂) and a 3-methoxyphenyl group (C₆H₄(OC)H₃) attached. The piperidine ring provides the central scaffold for its pharmacological activity .

Physical And Chemical Properties Analysis

科学研究应用

药理学和代谢:

- 1-苄基-3-(3-甲氧基苯基)哌啶是一种有效的西格玛 1 受体配体,具有很高的西格玛 1/西格玛 2 选择性。它在辣椒素疼痛模型中显示出针对神经性疼痛的镇痛活性,表明其作为西格玛 1 受体拮抗剂的潜力。它在肝脏微粒体中快速代谢,主要代谢物为 N-去苄基代谢物和羟基化代谢物。这表明其药理学意义和提高代谢稳定性的必要性 (Wiese 等人,2009 年)。

化学结构分析:

- 已经研究了相关化合物的化学结构和构象,发现哌啶环采用椅式构象,甲氧基苯基基团以赤道取向连接。这些结构研究提供了对这类化合物的分子相互作用和潜在反应性的见解 (Jayabharathi 等人,2008 年)。

合成应用:

- 已经探索了该化合物的衍生物的合成方法,表明了其在有机合成中的相关性。这些方法涉及保护、还原和硅烯醇醚的加成等步骤,为合成有机化学领域做出了贡献,并能够创建结构复杂且潜在具有生物活性的分子 (Lin 等人,2016 年)。

受体亲和力研究:

- 对类似螺哌啶化合物的研究表明,氮原子上的取代基和 3 位上的基团的差异会显著影响它们对西格玛 1 和西格玛 2 受体的亲和力。这项研究有助于理解哌啶衍生物的结构变化如何影响它们与生物靶标的相互作用,这对药物设计至关重要 (Maier & Wünsch,2002 年)。

生物活性:

- 研究表明,哌啶衍生物的修饰可以产生具有潜在抗乙酰胆碱酯酶活性的化合物,这在阿尔茨海默病等疾病中是有益的。这突出了这些化合物在神经退行性疾病中的治疗潜力 (Sugimoto 等人,1990 年)。

作用机制

BZP acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It increases the levels of these neurotransmitters in the brain, resulting in stimulating effects. Its mechanism of action involves blocking the reuptake transporters responsible for removing these neurotransmitters from the synaptic cleft, leading to increased neurotransmitter availability .

安全和危害

未来方向

属性

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-21-19-11-5-9-17(13-19)18-10-6-12-20(15-18)14-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADUXZWGQXGKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513450 | |

| Record name | 1-Benzyl-3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88784-36-5 | |

| Record name | 1-Benzyl-3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)

![3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058216.png)

![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)

![4-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058232.png)

![4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058233.png)